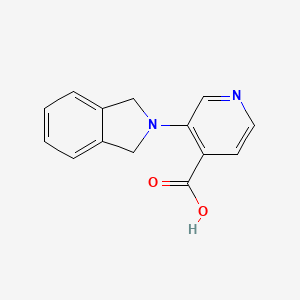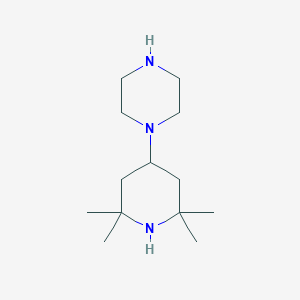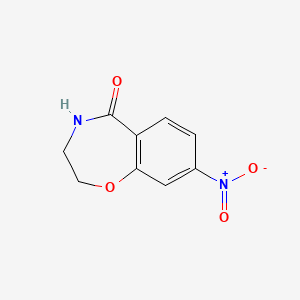![molecular formula C8H7NOS B13894654 2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a thiopyrano and pyridinone moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one typically involves the reaction of 6-hydroxy-thiopyrano[3,4-c]pyridine-5-carbonitrile with α-halogeno-carbonyl compounds. This reaction proceeds through the formation of O-substituted intermediates, which, upon treatment with a base, undergo cyclization to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its use as a scaffold for designing new drugs, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of sorbitol from glucose.
類似化合物との比較
Similar Compounds
Thiopyrano[3,4-c]pyridines: These compounds share a similar thiopyrano ring system but differ in the position of the fused pyridine ring.
Thiophene[3,2-d]pyrimidines: These compounds have a thiophene ring fused to a pyrimidine ring and are studied for their antiviral properties.
Uniqueness
2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
2,3-dihydrothiopyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NOS/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5H,2,4H2 |
InChIキー |
MKNKMOHKBJVDDW-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C(C1=O)C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)



![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)








